![molecular formula C16H28N2O3 B7493492 1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and euphoric effects. Dibutylone is a designer drug that has been designed to mimic the effects of other illicit substances such as MDMA and cocaine.
Mecanismo De Acción
The exact mechanism of action of Dibutylone is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it increases the levels of these neurotransmitters in the brain, leading to its stimulant and euphoric effects.
Biochemical and Physiological Effects
Dibutylone has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been found to increase locomotor activity and induce hyperactivity in rats. These effects are similar to those of other stimulant drugs such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dibutylone in lab experiments is its availability and relatively low cost compared to other illicit substances. However, one of the limitations is its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on Dibutylone. One area of interest is its potential therapeutic applications, particularly in the treatment of drug addiction. Further studies are needed to investigate its safety and efficacy in humans. Another area of interest is its pharmacokinetics and metabolism, which could provide valuable information on its potential for abuse and toxicity. Additionally, studies on the structural analogs of Dibutylone could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, Dibutylone is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic applications and risks associated with the use of Dibutylone.
Métodos De Síntesis
The synthesis of Dibutylone involves the reaction of 1-(4-bromophenyl)-2-(dimethylamino)propan-1-one with 2,6-dimethylmorpholine-4-carboxylic acid to produce 1-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one. The synthesis process has been described in detail in scientific literature and involves several steps, including the preparation of reagents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
Dibutylone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for drug addiction. Dibutylone has been shown to reduce the reinforcing effects of cocaine in rats, suggesting that it may be useful in the treatment of cocaine addiction.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-11(2)15(19)17-7-5-14(6-8-17)16(20)18-9-12(3)21-13(4)10-18/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKAMNKHAKHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

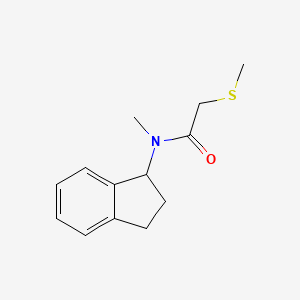
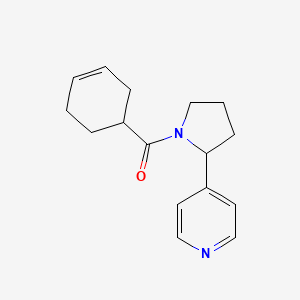
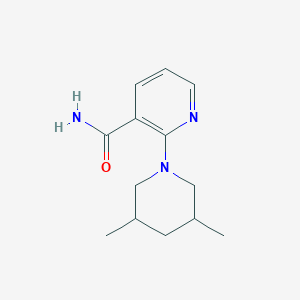
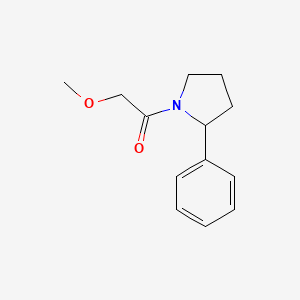


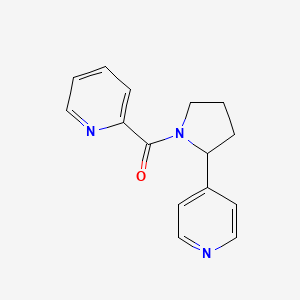
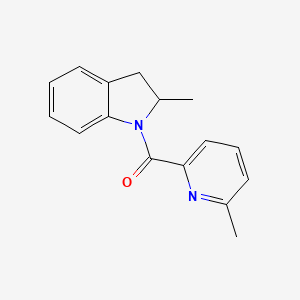
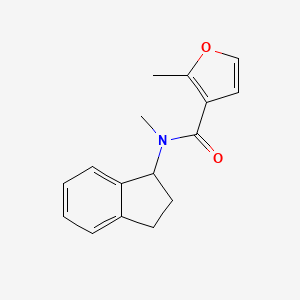
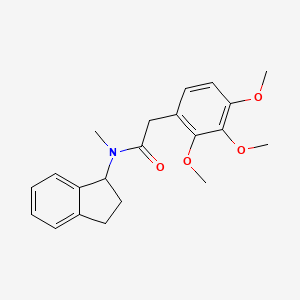

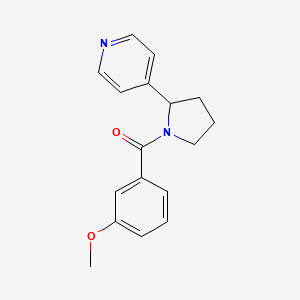

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)